1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole
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Overview
Description
1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole is a complex organic compound that features a pyrazole ring, a sulfonyl group, an azetidine ring, and a triazole ring
Preparation Methods
The synthesis of 1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Formation of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming more complex structures.
Scientific Research Applications
1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Biological Studies: The compound is used in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole can be compared with similar compounds such as:
1-(4-Pyrazol-1-ylphenyl)-3-methyl-1,2,4-triazole: This compound lacks the sulfonyl and azetidine groups, making it less complex and potentially less active.
1-(4-Pyrazol-1-ylphenyl)-sulfonyl-1,2,4-triazole: This compound lacks the azetidine ring, which may affect its biological activity and chemical properties.
Properties
IUPAC Name |
1-[[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-24(23,20-9-13(10-20)8-19-12-16-11-18-19)15-4-2-14(3-5-15)21-7-1-6-17-21/h1-7,11-13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPSKZPYDWFKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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